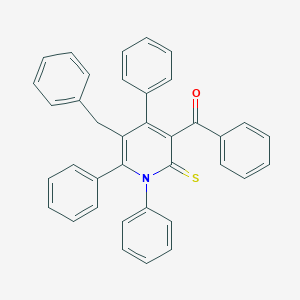
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O3. It is characterized by the presence of a bromo group, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methyl-4-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-nitro-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
2-bromo-4-nitro-6-methylaniline+acetic anhydride→N-2-bromo-4-nitro-6-methylphenylacetamide+acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-{2-amino-4-nitro-6-methylphenyl}acetamide.
Oxidation: Formation of N-{2-bromo-4-nitro-6-carboxyphenyl}acetamide.
Applications De Recherche Scientifique
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-bromo-6-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromo group can participate in electrophilic substitution reactions, further modifying the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-bromo-4-methylphenyl}acetamide
- N-{2-iodo-4-methylphenyl}acetamide
- N-{2-bromo-4-nitrophenyl}acetamide
Uniqueness
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a bromo group on the same phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The methyl group further enhances its lipophilicity, potentially affecting its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H9BrN2O3 |
|---|---|
Poids moléculaire |
273.08g/mol |
Nom IUPAC |
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-3-7(12(14)15)4-8(10)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
Clé InChI |
CLXZJHRTUOPDCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C)Br)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B373396.png)
methanone](/img/structure/B373397.png)

![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]methanone](/img/structure/B373401.png)
![(4-Methylphenyl)[6-(4-methylphenyl)-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]methanone](/img/structure/B373403.png)
methanone](/img/structure/B373404.png)
methanone](/img/structure/B373405.png)

methanone](/img/structure/B373410.png)
methanone](/img/structure/B373412.png)
![1-Butyl-8,9,12-triphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373413.png)
methanone](/img/structure/B373414.png)
![N'-[2-(tert-butylsulfanyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B373415.png)
methanone](/img/structure/B373416.png)
